molecular formula C41H44N4O3 B1435460 Phe-Lys(Trt)-PAB

Phe-Lys(Trt)-PAB

Cat. No.: B1435460
M. Wt: 640.8 g/mol
InChI Key: SWCZCKQSLIJFDP-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Lys(Trt)-PAB is a synthetic peptide compound that combines phenylalanine, lysine with a trityl protecting group, and para-aminobenzoic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Lys(Trt)-PAB typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Lysine: Removal of the trityl group yields free lysine.

    Extended Peptides: Further coupling reactions result in longer peptide chains.

Scientific Research Applications

Phe-Lys(Trt)-PAB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phe-Lys(Trt)-PAB involves its interaction with specific enzymes and receptors. The trityl-protected lysine can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The phenylalanine and para-aminobenzoic acid moieties contribute to the compound’s binding affinity and specificity for target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-Lys(Trt)-PAB is unique due to its trityl-protected lysine, which allows for selective deprotection and subsequent reactions. This feature makes it highly versatile for use in peptide synthesis and biochemical research.

Properties

IUPAC Name

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCZCKQSLIJFDP-UWXQCODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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